Methyl Carbamate

Description

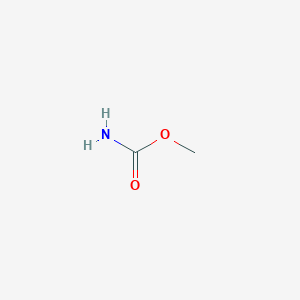

Structure

3D Structure

Properties

IUPAC Name |

methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCAXTIRRLKXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020834 | |

| Record name | Methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

351 °F at 760 mmHg (NTP, 1992), 177 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Methyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS, NEEDLES | |

CAS No. |

598-55-0 | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WFX634X2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

129 °F (NTP, 1992), 52-54 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Carbamate from Urea and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl carbamate from urea and methanol, a significant reaction in the pursuit of greener and more economical chemical processes. This compound is a crucial intermediate in the production of pharmaceuticals, insecticides, and polymers.[1] This document details the core chemical principles, experimental methodologies, and critical process parameters, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

Core Reaction and Mechanism

The synthesis of this compound from urea and methanol is fundamentally an alcoholysis reaction where methanol reacts with urea to form this compound and ammonia.[1] The overall chemical equation for this reaction is:

CO(NH₂)₂ + CH₃OH ⇌ CH₃OC(O)NH₂ + NH₃

This reaction is reversible, and the presence of the ammonia by-product can influence the reaction equilibrium.[2] Therefore, the removal of ammonia as it is formed is a key strategy to drive the reaction towards the product side and improve the yield of this compound.[2][3]

The synthesis can be part of a two-step process to produce dimethyl carbonate (DMC), where this compound is the intermediate.[4][5] The second step involves the reaction of this compound with another molecule of methanol to yield DMC and more ammonia.[4]

Experimental Conditions and Data

The synthesis of this compound can be performed under various conditions, with and without catalysts. The choice of reaction parameters significantly impacts the conversion of urea and the selectivity and yield of this compound.

Non-Catalytic Synthesis

The reaction can proceed without a catalyst, typically requiring elevated temperatures and pressures. The removal of ammonia is crucial for achieving high yields.

| Reactant Ratio (Methanol:Urea) | Temperature (°C) | Pressure (MPa) | Time (h) | Urea Conversion (%) | MC Selectivity (%) | MC Yield (%) | Reference |

| 15:1 | 150 | 2.0 | - | - | - | - | [6] |

| - | 120-200 | 0.1-3.0 | 0.5-20 | - | High | - | [7] |

| - | - | - | - | 96-98 | 85-99 | - | [8] |

Catalytic Synthesis

Various catalysts have been employed to improve the reaction rate and allow for milder reaction conditions. Metal oxides and solid superacids are among the commonly investigated catalysts.

| Catalyst | Reactant Ratio (Methanol:Urea) | Temperature (°C) | Pressure (MPa) | Time (h) | Urea Conversion (%) | MC Selectivity (%) | MC Yield (%) | Reference |

| γ-Al₂O₃ | - | 180 | 0.6 | 2 | - | - | - | [9] |

| ZnO | 8.2:1 | - | - | 4 | ~100 | - | - | [3] |

| Polyphosphoric Acid | 14:1 | 140 | 7.8 atm | 4 | - | - | up to 98% | [4] |

| Ni₅Ca₅(PO₄)₆F₂ | 15:1 | 160 | 0.6 (CO₂) | 6 | 99.8 | 98.9 | 98.8 | [10] |

| SO₄²⁻/ZnO-TiO₂ | 14:1 | 160 | - | 6 | - | - | - | [6] |

Detailed Experimental Protocols

The following protocols are generalized from various reported methods for the synthesis of this compound in a laboratory setting.

General Batch Reactor Protocol (Catalytic)

This protocol describes a typical synthesis using a batch reactor and a solid catalyst.

Methodology:

-

Reactor Charging: In a high-pressure autoclave equipped with a magnetic stirrer and a temperature control system, add methanol, urea, and the chosen catalyst.[9][10] A typical molar ratio of methanol to urea is in the range of 6:1 to 20:1.[4]

-

Inerting and Pressurization: Seal the reactor and purge it with an inert gas like nitrogen or carbon dioxide to remove air.[9][10] If the reaction is to be carried out under a specific initial pressure, pressurize the reactor accordingly.

-

Reaction: Heat the reactor to the desired temperature, typically between 140°C and 180°C, while stirring the mixture.[4][9] The reaction is allowed to proceed for a specified duration, generally ranging from 2 to 6 hours.[9] During the reaction, the ammonia produced can be periodically vented to shift the equilibrium towards the product.[9]

-

Cooling and Depressurization: After the reaction time is complete, cool the reactor to room temperature and carefully release any remaining pressure.

-

Product Isolation and Purification:

-

Recover the catalyst by filtration.[9]

-

The filtrate, containing this compound, unreacted urea, and excess methanol, is then subjected to distillation to remove the methanol.[9]

-

The resulting crude solid this compound can be further purified by recrystallization from a suitable solvent, such as ether, to remove unreacted urea.[9]

-

The purified this compound crystals are then dried.

-

Side Reactions and Impurities

Under certain conditions, side reactions can occur, leading to the formation of by-products and reducing the yield of this compound. Potential side products include isocyanic acid, biuret, and cyanuric acid, which can arise from the decomposition of urea at higher temperatures.[4] The ammonia generated can also react with methanol to form methylamines.[4]

Conclusion

The synthesis of this compound from urea and methanol presents a viable and more environmentally friendly alternative to traditional phosgene-based routes. Achieving high yields and selectivity is contingent on the careful control of reaction conditions, including temperature, pressure, and reactant ratios. The use of catalysts can significantly enhance the reaction efficiency. Furthermore, effective removal of the ammonia by-product is a critical factor in driving the reversible reaction to completion. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop and optimize the production of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. osti.gov [osti.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Pseudo-Homogenous Kinetics Model for the Synthesis of Dimethyl Carbonate from Urea and Methanol with Heterogeneous Catalyst | Scientific.Net [scientific.net]

- 6. researchgate.net [researchgate.net]

- 7. CN1475481A - A kind of method of synthesizing this compound - Google Patents [patents.google.com]

- 8. EP2917172B1 - Synthesis of this compound and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. CN105777583A - Method for preparing this compound by urea methanolysis method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carbamate (also known as methylurethane) is the simplest ester of carbamic acid. It serves as a crucial intermediate in the textile and polymer industries, as well as in the synthesis of pharmaceuticals and insecticides.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure and Properties

This compound is a white crystalline solid at room temperature.[3][4] Its structure consists of a methyl ester of a carbamic acid.

Molecular Structure

The Lewis structure of this compound reveals a central carbonyl carbon double-bonded to one oxygen and single-bonded to a nitrogen and a methoxy group.[5] The molecule is planar at the carbamate group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | [1][3] |

| Molar Mass | 75.07 g/mol | [1][4] |

| Melting Point | 52-58 °C | [1][3][6] |

| Boiling Point | 176-177 °C | [1][3][6] |

| Density | 1.136 g/cm³ (at 56 °C) | [1] |

| Water Solubility | 20 g/L to 700 g/L (20 °C) | [1][3] |

| logP | -0.66 | [4] |

| pKa | 13.37 ± 0.50 (Predicted) | [6] |

| Flash Point | 93 °C | [3][6] |

| Refractive Index | 1.4125 (at 56 °C) | [4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple, showing two main signals.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | broad singlet | 2H | -NH₂ |

| ~3.66 | singlet | 3H | -OCH₃ |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~150-163 | C=O (carbonyl) |

| ~50-52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3442-3332 | N-H stretch | Amine (-NH₂) |

| 1745-1694 | C=O stretch | Carbonyl |

| 1616-1610 | N-H bend | Amine (-NH₂) |

| 1365-1346 | C-N stretch | Carbamate |

| 1216-1036 | C-O stretch | Ester |

Mass Spectrometry

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns. The molecular ion (M+) peak is observed at m/z = 75. A prominent fragment is often seen at m/z = 44, corresponding to the loss of the methoxy group and rearrangement.

Below is a diagram illustrating a plausible fragmentation pathway for this compound.

Caption: Mass spectrometry fragmentation of this compound.

Experimental Protocols

Synthesis of this compound from Urea and Methanol

This method is a common and relatively green route for the synthesis of this compound.

Materials:

-

Urea

-

Methanol

-

Catalyst (e.g., ZnO, MgO, or none)[7]

-

High-pressure reactor with a magnetic stirrer and temperature control[8][9]

-

Distillation apparatus

-

Ether

-

Filtration setup

Procedure:

-

Charge the high-pressure reactor with methanol and urea. A typical molar ratio of methanol to urea is in the range of 1:1 to 100:1.[2]

-

If a catalyst is used, add it to the reactor.[7]

-

Seal the reactor and heat the mixture to a temperature between 120 °C and 200 °C with stirring.[2] The reaction is typically carried out under a pressure of 0.1 to 3.0 MPa.[2]

-

During the reaction, ammonia gas is formed. This can be periodically released to drive the reaction forward.[8][9] The reaction time can range from 0.5 to 20 hours.[2]

-

After the reaction is complete, cool the reactor to room temperature.[8][9]

-

If a solid catalyst was used, filter the reaction mixture to recover the catalyst.[8][9]

-

The resulting crude solid this compound can be further purified by recrystallization from a suitable solvent like ether.[8][9]

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Synthesis from Methyl Chloroformate and Ammonia

This method involves the reaction of methyl chloroformate with ammonia.

Materials:

-

Methyl chloroformate

-

Aqueous ammonia solution

-

Suitable organic solvent (e.g., ether)

-

Sodium hydroxide solution

-

Ice-salt bath

-

Reaction flask with a mechanical stirrer

Procedure:

-

In a reaction flask equipped with a mechanical stirrer, combine the organic solvent and the aqueous ammonia solution.

-

Cool the stirred mixture to around 5 °C using an ice-salt bath.

-

Slowly add methyl chloroformate to the cooled mixture, ensuring the temperature does not rise significantly.

-

Simultaneously, gradually add a cold solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Maintain vigorous stirring.

-

After the addition is complete, allow the mixture to stand for a short period.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and dry them over an anhydrous drying agent (e.g., potassium carbonate).

-

Distill off the solvent.

-

The residue can be distilled under reduced pressure to obtain pure this compound.

Safety and Handling

This compound is considered a hazardous substance.[10] It may cause irritation to the skin, eyes, and respiratory system.[10][11] Ingestion or inhalation can lead to nausea and vomiting.[10] It is also suspected of causing cancer.[1][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood.[11][13]

Conclusion

This guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The tabulated data and experimental protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided spectroscopic information and diagrams offer a deeper understanding of the molecular characteristics of this important chemical compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN1475481A - A kind of method of synthesizing this compound - Google Patents [patents.google.com]

- 3. EP2917172B1 - Synthesis of this compound and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(598-55-0) 13C NMR [m.chemicalbook.com]

- 6. This compound(598-55-0) IR Spectrum [chemicalbook.com]

- 7. osti.gov [osti.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. academic.oup.com [academic.oup.com]

- 13. CN105777583A - Method for preparing this compound by urea methanolysis method - Google Patents [patents.google.com]

Technical Guide: Physical Properties of Methyl Carbamate (CAS 598-55-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Carbamate (CAS 598-55-0). The information is presented to be a valuable resource for professionals in research, science, and drug development who require precise data for modeling, formulation, and synthesis activities.

Core Physical and Chemical Properties

This compound is the organic compound with the chemical formula CH₃OC(O)NH₂. It is the simplest ester of carbamic acid.[1] At room temperature, it exists as a white crystalline solid.[2]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | [3][4] |

| Molecular Weight | 75.07 g/mol | [2] |

| Melting Point | 52-54 °C (126-129 °F) | [2] |

| Boiling Point | 177 °C (351 °F) at 760 mmHg | [1][2] |

| Density | 1.1361 g/cm³ at 56 °C (133 °F) | [2] |

| Solubility in Water | 217 parts in 100 at 11 °C; greater than or equal to 100 mg/mL at 19 °C | [2][5] |

| Solubility in Ethanol | 73 parts in 100 at 15 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Vapor Pressure | 0.56 mmHg | [2] |

| LogP (Octanol/Water Partition Coefficient) | -0.66 | [2] |

Experimental Protocols for Property Determination

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate.

-

Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure. The literature value for this compound is reported at 760 mmHg.

Methodology:

-

Apparatus: A distillation apparatus is typically used, consisting of a boiling flask, a condenser, a thermometer, and a collection flask.

-

Procedure: A sample of this compound is placed in the boiling flask. The apparatus is assembled, and the sample is heated. The vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is collected.

-

Measurement: The thermometer is placed so that the top of the bulb is level with the side arm of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is read from the thermometer when the temperature stabilizes during distillation.

Density Measurement

The density of a solid can be determined using various methods. For a crystalline solid like this compound, a pycnometer or a gas pycnometer is often used for accurate measurements.

Methodology (Pycnometer Method):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with a liquid of known density (in which this compound is insoluble) and weighed.

-

The pycnometer is emptied and dried, and a known weight of this compound is added.

-

The pycnometer is then filled with the same liquid and weighed again.

-

The volume of the this compound is calculated from the displacement of the liquid, and the density is determined by dividing the mass of the sample by its volume.

Solubility Assessment

Solubility is typically determined by the equilibrium saturation method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining this compound is measured, and the solubility is calculated (e.g., in g/100 mL or mg/mL).

Chemical Reactivity: Hydrolysis

This compound can undergo hydrolysis, particularly under basic conditions, to yield methanol and carbamic acid. Carbamic acid is unstable and decomposes to ammonia and carbon dioxide.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 598-55-0 [sigmaaldrich.com]

- 4. 598-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of Methyl Carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl carbamate in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where this compound is utilized.

Quantitative Solubility Data

This compound is generally characterized as being highly soluble in polar organic solvents. Its solubility is described as "freely soluble" in alcohols such as ethanol, as well as in diethyl ether and ethyl acetate.[1][2] It is reported to be "moderately soluble" in benzene and chloroform. One source specifies that it is "extremely soluble in ethanol" and also soluble in acetone.[3]

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 700 g/L | [3] |

| Water | 19 | ≥ 100 mg/mL | [4][5] |

| Water | 25 | Freely Soluble | [1][2] |

| Ethanol | - | Extremely Soluble | [3] |

| Alcohol (general) | - | Freely Soluble | [1][2] |

| Acetone | - | Soluble | [3] |

| Diethyl Ether | - | Freely Soluble | |

| Ethyl Acetate | - | Freely Soluble | |

| Benzene | - | Moderately Soluble | |

| Chloroform | - | Moderately Soluble |

It is important to note that "freely soluble" is a qualitative description and indicates a high degree of solubility, but lacks precise quantitative value.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the shake-flask method , which is based on achieving equilibrium between the solid solute and the solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostatic incubator or oven

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours.

-

It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a controlled temperature.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette.

-

-

Filtration:

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry vial. This step removes any remaining microscopic solid particles. The filter material should be chemically inert to the solvent and should not absorb the solute.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.

-

Solubility is typically reported in units of grams per 100 g of solvent ( g/100g ), grams per liter (g/L), or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Spectroscopic Analysis of Methyl Carbamate: A Technical Guide

Introduction

Methyl carbamate (C₂H₅NO₂) is the simplest ester of carbamic acid and serves as a key intermediate in various chemical syntheses, including the production of certain polymers and pharmaceuticals. A thorough understanding of its structural features is crucial for its application and for quality control. This guide provides an in-depth overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretations are presented to aid researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the methyl (CH₃) and amine (NH₂) protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 3H | O-CH₃ |

| ~5.3 | Broad Singlet | 2H | NH₂ |

Data obtained in CDCl₃ at 90 MHz.[1]

Interpretation:

-

The singlet at approximately 3.6 ppm corresponds to the three protons of the methyl group attached to the oxygen atom. Its singlet nature indicates no adjacent protons to couple with.

-

The broad singlet around 5.3 ppm is characteristic of the two amine protons. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~51.5 | O-CH₃ |

| ~158.0 | C=O |

Data obtained in Polysol.[2]

Interpretation:

-

The signal at approximately 51.5 ppm is assigned to the methyl carbon.

-

The downfield signal at around 158.0 ppm corresponds to the carbonyl carbon of the carbamate group, which is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3442-3332 | Strong, Broad | N-H stretching (asymmetric & symmetric) |

| ~1700-1745 | Strong, Sharp | C=O stretching (carbonyl) |

| ~1610 | Medium | N-H bending (scissoring) |

| ~1350 | Medium | C-N stretching |

| ~1220-1050 | Strong | C-O stretching |

Note: Specific frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film).[3]

Interpretation:

-

The broad absorption in the 3442-3332 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.[3]

-

A very strong and sharp peak between 1700 and 1745 cm⁻¹ is indicative of the carbonyl (C=O) group stretch.[3]

-

The band around 1610 cm⁻¹ corresponds to the bending vibration of the N-H bond.[3]

-

The absorptions in the fingerprint region, including C-N and C-O stretching, further confirm the carbamate structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 75 | 26.4 | [M]⁺ (Molecular Ion) |

| 46 | 25.1 | [H₂NCOH]⁺ |

| 44 | 100 | [H₂NCO]⁺ |

| 31 | 33.9 | [OCH₃]⁺ |

Data obtained at 75 eV.[1]

Interpretation:

-

The peak at m/z 75 corresponds to the molecular ion [C₂H₅NO₂]⁺, confirming the molecular weight of the compound.[1][4]

-

The base peak at m/z 44 is attributed to the loss of the methoxy radical (•OCH₃), resulting in the stable [H₂NCO]⁺ fragment.[4]

-

The fragment at m/z 46 likely arises from a rearrangement process.

-

The peak at m/z 31 corresponds to the methoxy cation [OCH₃]⁺.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern instruments, the solvent signal can be used for referencing, and the data is calibrated post-acquisition.[5]

-

Instrumentation: The sample is placed in the probe of an NMR spectrometer (e.g., a 90 MHz or 400 MHz instrument).[1][3]

-

Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.[6][7] The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum.[7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: 1-2 mg of solid this compound is finely ground in an agate mortar.[9]

-

Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.[9] The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.[10] KBr is used because it is transparent in the typical mid-IR range (4000-400 cm⁻¹).[11]

-

Pellet Formation: The mixture is transferred to a pellet-forming die. A force of several tons (e.g., 8-10 tons) is applied using a hydraulic press to form a thin, transparent pellet.[11][12] A vacuum may be applied during pressing to remove trapped air and moisture.[11]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (using a pure KBr pellet or empty beam) is recorded first, followed by the sample spectrum. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The this compound sample, which is a solid at room temperature, is introduced into the ion source, typically after being vaporized. This can be achieved by heating the sample on a direct insertion probe or by passing it through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[13][14] This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺).[15]

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments.[13][15] This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

- 1. This compound(598-55-0) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. shimadzu.com [shimadzu.com]

- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 11. azom.com [azom.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rroij.com [rroij.com]

The Core Mechanism of Methyl Carbamate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of methyl carbamate in biological systems. The document is structured to offer a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its primary mode of action, metabolic fate, and toxicological profile. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Primary Mechanism of Action: Reversible Cholinesterase Inhibition

The principal mechanism of toxicity for this compound, like other N-methyl carbamate insecticides, is the reversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[1][2]

By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in excessive stimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of cholinergic symptoms.[1] The carbamylation of the serine hydroxyl group at the active site of AChE is a reversible process, meaning the enzyme can eventually be regenerated.[1] This reversibility generally leads to a shorter duration of toxic effects compared to organophosphates, which cause irreversible inhibition.[1]

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Toxicokinetics and Metabolism

This compound is readily absorbed into the body and undergoes metabolic transformation, primarily in the liver.[3] The main metabolic pathways for carbamates include hydrolysis, oxidation, and conjugation.[4] Hydrolysis of the carbamate ester linkage is a key detoxification step.[5] Studies have shown that mice metabolize and clear this compound more rapidly than rats, primarily through metabolism to CO2 which is then exhaled.[6] In rats, a larger proportion is excreted unchanged in the urine.[6] This difference in metabolic rate may contribute to the observed higher toxicity of this compound in rats compared to mice.[6]

Caption: Generalized metabolic pathways for this compound.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been investigated in various assays with mixed results. While it tested negative in the Ames test for bacterial reverse mutation, it has been shown to induce DNA damage in mammalian cells in the Comet assay.[7] Notably, N-nitroso derivatives of N-methylcarbamates are reported to be potent mutagens.

Long-term toxicology and carcinogenesis studies conducted by the National Toxicology Program (NTP) in rats and mice did not provide clear evidence of carcinogenic activity for this compound.[8] However, due to some evidence of genotoxicity and its classification by some regulatory bodies, a thorough evaluation of its genotoxic potential is warranted for any new application.

Caption: A typical workflow for in vitro genotoxicity assessment.

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of this compound and the inhibitory activity of related carbamates on cholinesterases.

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 2500 | [9] |

| Mouse | Oral | 6200 | [9] |

| Rabbit | Dermal | >2000 | [9] |

Table 2: Cholinesterase Inhibition by Structurally Related Carbamates (for comparative context)

| Compound | Target Enzyme | IC50 (µM) | Reference |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | [10] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | [11] |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.1 | [12] |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Acetylcholinesterase (AChE) | Corresponds well with galanthamine | [13] |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on established guidelines and published research.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts, which revert the mutations present in the test strains and restore their functional capability to synthesize an essential amino acid.[14][15][16]

Methodology:

-

Strain Selection and Preparation: Use at least five strains of bacteria, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA, to detect different types of mutations.[14][16] Cultures are grown overnight to reach the late exponential or early stationary phase of growth.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate, to mimic mammalian metabolism.[1][14]

-

Exposure:

-

Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.[16]

-

Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and poured onto plates.[14] This method is often more sensitive for certain classes of mutagens.

-

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. At least five different concentrations should be tested in the main experiment.[15]

-

Controls: Positive and negative (solvent) controls are included in each experiment to ensure the validity of the test system.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[16]

-

Scoring and Data Analysis: The number of revertant colonies on each plate is counted. A positive result is characterized by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant increase in the number of revertant colonies at one or more concentrations.[14]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

Objective: To detect genotoxic damage in mammalian cells by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.

Principle: Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[2][5][17][18]

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[18] Cells are maintained in appropriate culture conditions to ensure they are proliferating well.

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).[2]

-

Exposure: Cells are exposed to the test substance at several concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9.[2]

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after exposure to the test substance.[17]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[19]

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[2]

-

Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the negative control. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[20][21][22]

Methodology:

-

Cell Preparation and Exposure: A single-cell suspension is prepared from the chosen cell line or tissue. The cells are then exposed to various concentrations of the test substance.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.[20]

-

Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cellular and nuclear membranes.[22]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.[22]

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.[22]

-

Scoring and Data Analysis: The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment. A statistically significant increase in these parameters compared to the negative control indicates a positive result.[20]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. epa.gov [epa.gov]

- 4. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. x-cellr8.com [x-cellr8.com]

- 6. scribd.com [scribd.com]

- 7. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nib.si [nib.si]

- 15. oecd.org [oecd.org]

- 16. Bacterial reverse mutation test [bio-protocol.org]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. criver.com [criver.com]

- 19. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The In Vitro and In Vivo Comet Assays | Springer Nature Experiments [experiments.springernature.com]

- 22. oecd-ilibrary.org [oecd-ilibrary.org]

Toxicity and Safe Handling of Methyl Carbamate: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl carbamate, a simple ester of carbamic acid, is a versatile chemical intermediate utilized in various industrial and research applications. However, its potential toxicity, including carcinogenicity, necessitates a thorough understanding of its hazards and strict adherence to safety protocols in a laboratory setting. This technical guide provides comprehensive information on the toxicity of this compound, detailed procedures for its safe handling, and emergency response protocols to ensure the safety of laboratory personnel.

Toxicological Profile

This compound poses several health risks, with the most significant being its classification as a suspected carcinogen. Its toxicity can manifest through various routes of exposure, including inhalation, ingestion, and skin contact.

Acute Toxicity

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory tract. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1] While it is classified as acutely toxic, the lethal dose varies depending on the species and route of administration.

Table 1: Acute Toxicity of this compound

| Species | Route of Exposure | LD50/LC50 Value | Reference |

| Rat | Oral | 2500 mg/kg | [1][2] |

| Mouse | Oral | 6200 mg/kg | [1] |

| Rabbit | Dermal | >2 g/kg | [1][2] |

LD50: Lethal Dose, 50%; the dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50%; the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been linked to carcinogenic effects. Studies have shown clear evidence of carcinogenic activity in rats, leading to an increased incidence of hepatocellular neoplastic nodules and carcinomas.[3][4] However, similar studies in mice did not show evidence of carcinogenicity.[3][4] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[5] The state of California lists this compound as a chemical known to cause cancer.[1]

Mutagenicity

The mutagenic potential of this compound has been investigated in various assays. It has tested negative in the Ames test, a bacterial reverse mutation assay, indicating it does not cause gene mutations in these organisms.[3][6][7] However, it has shown mutagenic effects in Drosophila melanogaster (fruit fly) assays.[3]

Experimental Protocols

Understanding the methodologies behind the toxicological assessments is crucial for a comprehensive risk evaluation. Below are generalized protocols for key experiments cited.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

-

Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[8][9]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver, to simulate mammalian metabolism).[10]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[9]

-

Incubation: The plates are incubated for 48-72 hours.[11]

-

Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic.[9][11]

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay

Objective: To detect the induction of lethal mutations on the X chromosome of the fruit fly.

Methodology:

-

Exposure: Male Drosophila are exposed to this compound, typically by feeding or injection.

-

Mating: The treated males are mated with virgin females that have a special genetic makeup to detect lethal mutations on the X chromosome.

-

Scoring: The offspring (F1 generation) are then mated, and the subsequent generation (F2) is scored for the absence of a specific class of males. The absence of these males indicates that a lethal mutation occurred on the X chromosome of the original treated male.

Safe Handling in the Laboratory

Given its hazardous nature, particularly its carcinogenicity, this compound must be handled with extreme caution in a laboratory setting. The principle of "As Low As Reasonably Achievable" (ALARA) exposure should always be followed.

Engineering Controls

-

Chemical Fume Hood: All work with solid this compound or solutions containing it should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]

-

Ventilation: The laboratory should have adequate general ventilation.[14]

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound. Gloves should be inspected before use and changed immediately if contaminated.[14]

-

Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[14]

-

Lab Coat: A fully fastened lab coat should be worn to protect the skin.[15]

-

Respiratory Protection: For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.

Handling Procedures

-

Designated Area: Work with this compound should be restricted to a designated area that is clearly marked with warning signs.[13]

-

Weighing: Weighing of solid this compound should be done in a fume hood or a ventilated balance enclosure.[13]

-

Preventing Contamination: Avoid creating dust when handling the solid form. Use a plastic-backed absorbent liner on work surfaces to contain any spills.[12]

-

Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[15][16] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a designated and locked cabinet for carcinogens.[14]

Visualized Workflows and Relationships

To further clarify the safety procedures and the nature of this compound, the following diagrams are provided.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver Carcinogencsis by this compound in F344 Rats and Not in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. xenometrix.ch [xenometrix.ch]

- 7. Genetic Toxicity Evaluation of this compound in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 413614 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. benchchem.com [benchchem.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. chemos.de [chemos.de]

- 15. jefferson.edu [jefferson.edu]

- 16. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Methyl Carbamate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl carbamate, the simplest ester of carbamic acid, has emerged as a highly versatile and economically significant building block in organic synthesis. Its unique combination of stability and reactivity allows it to serve as a precursor to a wide array of valuable functional groups and molecular scaffolds. This technical guide provides a comprehensive overview of the core applications of this compound, detailing key reactions, experimental protocols, and quantitative data to support its use in research and development, particularly within the pharmaceutical and materials science sectors.

Core Reactivity and Applications

This compound's utility in organic synthesis stems from its ability to act as a carbamoyl donor, a protecting group for amines, a directing group in C-H activation, and a precursor to isocyanates. These functionalities are central to the construction of complex molecules, including pharmaceuticals, agrochemicals, and polymers.

Transcarbamoylation Reactions

This compound serves as an efficient and cost-effective carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method provides a straightforward approach to the synthesis of various primary and secondary carbamates with broad functional group tolerance.

Table 1: Tin-Catalyzed Transcarbamoylation of Alcohols with this compound

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Dodecanol | Dodecyl carbamate | 91 |

| 2 | Geraniol | Geranyl carbamate | 91 |

| 3 | (+)-Menthol | (+)-Menthyl carbamate | 98 |

| 4 | Cholesterol | Cholesteryl carbamate | 95 |

Experimental Protocol: Tin-Catalyzed Transcarbamoylation of Dodecanol [1]

-

Materials: Dodecanol (300 mg, 1.6 mmol), this compound (480 mg, 6.4 mmol), dibutyltin maleate (35 mg, 0.1 mmol), toluene (13 mL).

-

Procedure:

-

A solution of dodecanol, this compound, and dibutyltin maleate in toluene is heated at reflux for 3 hours.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is diluted with water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford dodecyl carbamate.

-

Modified Hofmann Rearrangement

The Hofmann rearrangement of primary amides in the presence of an oxidant and a nucleophile like methanol provides a direct route to methyl carbamates. This modified approach is particularly useful as it avoids the isolation of the intermediate isocyanate.

Table 2: Modified Hofmann Rearrangement of Amides to Methyl Carbamates [2]

| Entry | Amide Substrate | Reagents | Product | Yield (%) |

| 1 | Benzamide | NBS, NaOMe, MeOH | Methyl N-phenylcarbamate | 97 |

| 2 | 4-Methoxybenzamide | NBS, NaOMe, MeOH | Methyl N-(4-methoxyphenyl)carbamate | 95 |

| 3 | Cyclopropanecarboxamide | PhI(OAc)₂, KOH, MeOH | Methyl N-cyclopropylcarbamate | 72 |

| 4 | Pivalamide | NBS, NaOMe, MeOH | Methyl N-tert-butylcarbamate | 92 |

Experimental Protocol: Modified Hofmann Rearrangement of 4-Methoxybenzamide [2][3]

-

Materials: 4-Methoxybenzamide (1.0 mmol), N-bromosuccinimide (NBS, 1.1 mmol), sodium methoxide (NaOMe, 2.0 mmol), methanol (10 mL).

-

Procedure:

-

To a solution of 4-methoxybenzamide in methanol, sodium methoxide is added, and the mixture is stirred at room temperature for 10 minutes.

-

N-bromosuccinimide is then added in one portion.

-

The reaction mixture is heated to reflux for 10 minutes.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-